

A Spectroscopic Guide to 6-(2-Isopropoxyethoxy)nicotinic Acid: Structure Elucidation and Characterization

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Compound of Interest

Compound Name:	6-(2-Isopropoxyethoxy)nicotinic acid
CAS No.:	1707719-07-0
Cat. No.:	B3109218

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Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound **6-(2-Isopropoxyethoxy)nicotinic acid**. In the dynamic landscape of drug discovery and development, the unambiguous structural confirmation of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a predictive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures of this molecule. By grounding our predictions in the well-established spectral characteristics of the parent nicotinic acid scaffold and fundamental principles of spectroscopy, we offer a robust framework for the characterization of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Characterization

6-(2-Isopropoxyethoxy)nicotinic acid is a derivative of nicotinic acid, a vital B vitamin (B3) that plays a crucial role in cellular metabolism and has been utilized in the treatment of dyslipidemia.[1][2] The introduction of the 2-isopropoxyethoxy substituent at the 6-position of the pyridine ring is anticipated to modulate its physicochemical and pharmacological properties. Therefore, a thorough understanding of its molecular structure through spectroscopic analysis is a critical first step in its evaluation as a potential therapeutic agent.

This guide will delve into the predicted ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy data for **6-(2-Isopropoxyethoxy)nicotinic acid**. The rationale behind the predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies will be explained in detail, providing a self-validating system for experimental data confirmation.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **6-(2-Isopropoxyethoxy)nicotinic acid** combines the pyridinemonocarboxylic acid core of nicotinic acid with a flexible ether side chain.[3] This unique combination of aromatic and aliphatic moieties will give rise to a distinct spectroscopic fingerprint.

Figure 1: Molecular structure of **6-(2-Isopropoxyethoxy)nicotinic acid** with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted ^1H and ^{13}C NMR spectra will provide detailed information about the electronic environment of each proton and carbon atom, respectively.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the isopropoxyethoxy side chain. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen, as well as the electron-donating effect of the ether oxygen.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-2	8.9 - 9.2	d	2.0 - 2.5	Downfield shift due to proximity to the electron-withdrawing nitrogen and carboxylic acid group.[4]
H-4	8.2 - 8.4	dd	8.0 - 8.5, 2.0 - 2.5	Influenced by both the adjacent nitrogen and the meta-coupling to H-2.[4]
H-5	7.4 - 7.6	d	8.0 - 8.5	Shielded relative to H-2 and H-4, showing a typical ortho-coupling to H-4.[4]
O-CH ₂ -CH ₂	4.4 - 4.6	t	4.5 - 5.0	Deshielded due to attachment to the aromatic ring via an oxygen atom.
O-CH ₂ -CH ₂	3.8 - 4.0	t	4.5 - 5.0	Shielded relative to the adjacent methylene group.
O-CH(CH ₃) ₂	3.6 - 3.8	sept	6.0 - 6.5	Characteristic septet for an isopropyl group methine proton.

O-CH(CH ₃) ₂	1.1 - 1.3	d	6.0 - 6.5	Doublet for the six equivalent methyl protons of the isopropyl group.
COOH	12.0 - 13.0	br s	-	Broad singlet for the acidic proton, which may exchange with solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	165 - 170	Typical chemical shift for a carboxylic acid carbon.[5]
C-6	162 - 165	Significantly deshielded due to direct attachment of the electronegative oxygen atom.
C-2	150 - 153	Deshielded due to proximity to the nitrogen atom.[5]
C-4	138 - 141	Aromatic carbon deshielded by the nitrogen.[5]
C-3	128 - 131	Quaternary carbon attached to the carboxylic acid group.[5]
C-5	118 - 121	Shielded aromatic carbon.[5]
O-CH ₂ -CH ₂	68 - 71	Aliphatic carbon attached to the aromatic ether oxygen.
O-CH ₂ -CH ₂	65 - 68	Aliphatic ether carbon.
O-CH(CH ₃) ₂	70 - 73	Methine carbon of the isopropyl group.
O-CH(CH ₃) ₂	21 - 23	Methyl carbons of the isopropyl group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.



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Figure 2: A typical workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural confirmation.

Predicted Mass Spectrometry Data

For **6-(2-Isopropoxyethoxy)nicotinic acid** (C₁₁H₁₅NO₄), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be the most prominent ion.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion	Calculated m/z
[M+H] ⁺	226.1074
[M+Na] ⁺	248.0893

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will reveal characteristic fragment ions. The fragmentation is likely to occur at the ether linkages and the loss of the carboxylic acid group.

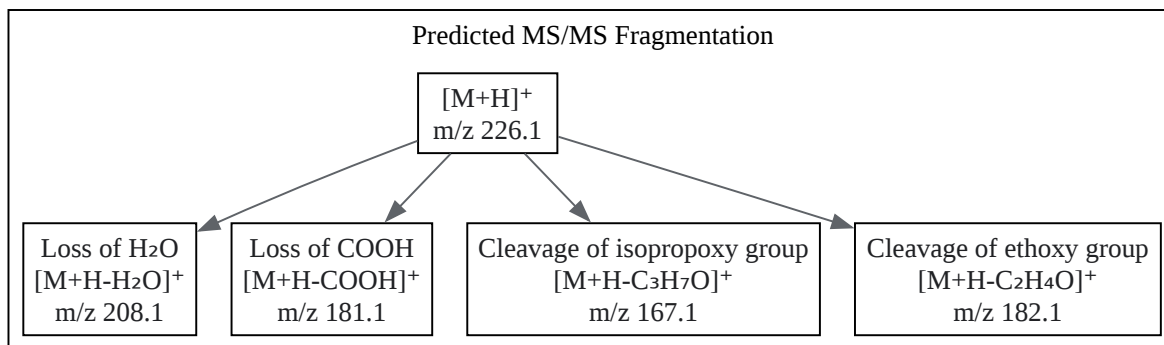


Figure 4 illustrates a generalized workflow for acquiring high-resolution mass spectrometry data. The process starts with a sample, which is then analyzed using a mass spectrometer. The resulting data is processed and analyzed to identify the molecular structure and its fragmentation pattern.

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Figure 4: A generalized workflow for acquiring high-resolution mass spectrometry data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Absorption Frequencies

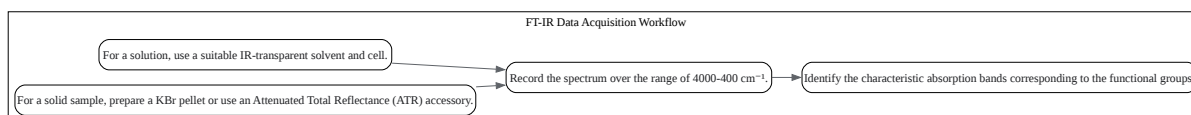
The IR spectrum of **6-(2-Isopropoxyethoxy)nicotinic acid** will exhibit characteristic absorption bands for the carboxylic acid, aromatic ring, and ether linkages.

Table 4: Predicted IR Absorption Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Rationale
O-H stretch (carboxylic acid)	3300 - 2500	Broad	Characteristic broad absorption due to hydrogen bonding. [6]
C-H stretch (aromatic)	3100 - 3000	Medium	Typical for C-H bonds on a pyridine ring. [6]
C-H stretch (aliphatic)	2980 - 2850	Strong	C-H stretching vibrations of the isopropoxyethoxy side chain.
C=O stretch (carboxylic acid)	1720 - 1700	Strong	Strong absorption due to the carbonyl group of the carboxylic acid. [6]
C=C and C=N stretch (aromatic)	1600 - 1450	Medium-Strong	Vibrations of the pyridine ring. [6]
C-O stretch (ether)	1260 - 1000	Strong	Characteristic C-O stretching of the ether linkages.

Experimental Protocol for IR Data Acquisition

The choice of sampling technique depends on the physical state of the compound.



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Figure 5: Workflow for acquiring Fourier-transform infrared (FT-IR) spectra.

Conclusion

This in-depth technical guide provides a predictive spectroscopic framework for the structural characterization of **6-(2-Isopropoxyethoxy)nicotinic acid**. By leveraging the known spectral data of nicotinic acid and applying fundamental spectroscopic principles, we have outlined the expected ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy data. The detailed rationale behind these predictions, coupled with standardized experimental protocols, offers a robust and self-validating approach for researchers in the field of drug discovery and development. The successful experimental verification of these predicted data will provide unambiguous confirmation of the molecular structure of this novel nicotinic acid derivative, paving the way for further investigation into its biological activity.

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